Cas no 2306254-75-9 (N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride)
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-methyl-N-[(3S)-3-piperidyl]acetamide
- N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride
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- Inchi: 1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H/t8-;/m0./s1
- InChI Key: MDVWHGXDQBILKB-QRPNPIFTSA-N
- SMILES: N([C@@H]1CNCCC1)(C)C(=O)C.Cl
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254595-1g |
N-Methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 98% | 1g |
¥2247 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254595-5g |
N-Methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 98% | 5g |
¥5692 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254595-10g |
N-Methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 98% | 10g |
¥12042 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254595-25g |
N-Methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 98% | 25g |
¥24094 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254595-50g |
N-Methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 98% | 50g |
¥35974 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05275-1-1G |
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 95% | 1g |
¥ 1,471.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05275-1-5G |
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 95% | 5g |
¥ 4,349.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05275-1-10G |
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 95% | 10g |
¥ 7,359.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05275-1-25G |
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 95% | 25g |
¥ 14,724.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05275-1-50G |
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride |
2306254-75-9 | 95% | 50g |
¥ 23,555.00 | 2023-03-08 |
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride Suppliers
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride
Introduction to N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride (CAS No: 2306254-75-9)
N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride, a compound with the chemical identifier CAS No: 2306254-75-9, is a significant molecule in the field of pharmaceutical research and development. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential biological activities and therapeutic applications. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various experimental and industrial applications.
The structure of N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride incorporates a piperidine ring, which is a key feature that contributes to its unique pharmacological properties. Piperidine derivatives are well-known for their role in modulating various biological pathways, including neurotransmitter systems and enzyme inhibition. The stereochemistry of the piperidine ring, specifically the (3S) configuration, plays a crucial role in determining the compound's interactions with biological targets. This chirality is often a critical factor in the efficacy and selectivity of pharmaceutical agents.
Recent research has highlighted the importance of chiral compounds in drug development. The enantiomeric purity of N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride is essential for ensuring optimal pharmacological outcomes. Studies have demonstrated that slight variations in stereochemistry can lead to significant differences in biological activity, making the precise synthesis and purification of such compounds imperative.
In the realm of medicinal chemistry, the development of new derivatives often involves modifying existing structures to enhance potency, selectivity, and pharmacokinetic properties. The acetamide moiety in N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride contributes to its molecular interactions and binding affinity to biological targets. This moiety is frequently found in bioactive molecules due to its ability to form hydrogen bonds, which is crucial for stabilizing enzyme-substrate complexes and receptor-ligand interactions.
The hydrochloride form of this compound not only improves solubility but also ensures better crystallinity, which is beneficial for formulation purposes. In drug development, the physicochemical properties of a compound significantly influence its bioavailability, stability, and overall efficacy. The hydrochloride salt form of N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride has been shown to exhibit favorable properties that make it suitable for further investigation as a potential therapeutic agent.
Current research in the field of neuropharmacology has identified several piperidine derivatives as promising candidates for treating neurological disorders. The unique structural features of N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride, including its stereochemistry and functional groups, make it an interesting molecule for further exploration. Preclinical studies have begun to investigate its potential role in modulating neurotransmitter release and receptor activity, which could have implications for conditions such as depression, anxiety, and cognitive disorders.
The synthesis of complex molecules like N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride requires advanced techniques in organic chemistry. The stereocontrolled synthesis of the piperidine ring is particularly challenging but essential for achieving the desired enantiomeric purity. Recent advancements in catalytic methods have enabled more efficient and selective routes for constructing chiral centers, which has been instrumental in the development of such compounds.
In addition to its potential therapeutic applications, N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride may also serve as a valuable tool in biochemical research. Its interactions with various enzymes and receptors can provide insights into cellular signaling pathways and disease mechanisms. Such information is crucial for developing targeted therapies and understanding the underlying biology of neurological disorders.
The future prospects of N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride in pharmaceutical research are promising. Ongoing studies aim to elucidate its mechanism of action and explore its potential in treating various conditions. As our understanding of molecular interactions continues to grow, compounds like this are likely to play a significant role in next-generation drug development.
The journey from laboratory discovery to clinical application involves multiple stages, each requiring rigorous testing and validation. The hydrochloride salt form of this compound has already demonstrated promising results in preclinical studies, paving the way for further investigation into its therapeutic potential. As research progresses, we can expect more insights into how such molecules interact with biological systems and contribute to medical advancements.
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